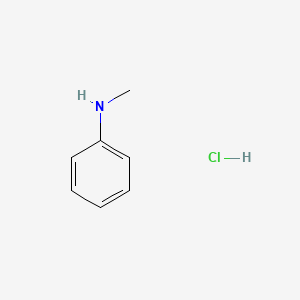

N-Methylaniline hydrochloride

Description

Contextual Significance in Contemporary Chemical Science

In modern chemical science, N-Methylaniline hydrochloride and its parent compound, N-methylaniline, are valued as versatile building blocks. Their primary significance lies in their role as intermediates for manufacturing a wide array of organic products. yufenggp.comyufenggp.com They are fundamental in the production of dyes and pigments, such as cationic brilliant red and pink, and are used in the synthesis of agrochemicals, including specific insecticides and herbicides. yufenggp.comyufenggp.com

The compound's utility extends to materials science, where N-methylaniline is used to prepare poly(N-methylaniline) (PNMA), a conductive polymer. yufenggp.com Research has explored how the preparation conditions, such as the use of different solvents, can affect the conductivity of the resulting polymer. yufenggp.com Furthermore, N-methylaniline is a component in the synthesis of pharmaceuticals and can be used as a solvent and an acid acceptor in organic reactions. yufenggp.comresearchgate.net

Historical Evolution of N-Methylaniline Chemistry

The history of N-methylaniline is intrinsically linked to its parent compound, aniline (B41778). Aniline was first isolated in 1826 by Otto Unverdorben through the distillation of indigo. bloomtechz.com The study of aniline derivatives progressed throughout the 19th century, leading to the first reported synthesis of N-methylaniline in the mid-19th century by French chemists Auguste Cahours and Adolphe Wurtz, who reacted aniline with methylation agents like iodomethane. bloomtechz.com

By the 1870s, the fundamental chemical properties of N-methylaniline, including its alkalinity and its ability to react with acids to form stable salts like N-methylaniline hydrochloride, were being studied. bloomtechz.com The burgeoning dye industry in the late 19th and early 20th centuries created significant demand for N-methylaniline, spurring the development of efficient industrial production methods by chemical companies. bloomtechz.com A common industrial method involves the reaction of aniline with methanol (B129727). google.com Historically, acid catalysts like sulfuric or hydrochloric acid were used, though this could lead to the formation of N,N-dimethylaniline as a byproduct. google.com Later innovations focused on developing selective catalysts to improve the yield of the desired N-methylaniline. google.comresearchgate.net

Current Academic Research Landscape and Emerging Trends

Current academic research continues to explore new applications and properties of N-methylaniline and its derivatives. A significant area of interest is its use in catalysis and synthesis. For instance, it has been used as a raw material in reactions catalyzed by metal-organic framework materials to produce N-methyl-N-phenylformamide. yufenggp.com There is also ongoing research into more efficient synthesis methods, such as the one-step hydroalkylation of nitrobenzene (B124822) over oxide catalysts to produce N-methylaniline. researchgate.net

In medicinal chemistry, N-Methylaniline hydrochloride is noted for its use in the synthesis of the antithrombotic drug argatroban (B194362) monohydrate. lookchem.comchemicalbook.comchemicalbook.com Furthermore, derivatives of N-methylaniline are being investigated for potential biological activities. Studies on fluorinated derivatives, for example, have explored their potential antimicrobial and anticancer properties.

The toxicological and environmental profile of N-methylaniline is also a subject of current scholarly investigation. A 2023 evaluation by the Bureau for Chemical Substances in Poland, under the REACH regulation, examined the potential risks associated with the compound, confirming concerns that have prompted proposals for harmonized classification and labeling. useforesight.io Research also investigates the kinetics of N-methylaniline oxidation and its environmental fate, such as its reaction with humic substances in soil. chemicalbook.comresearchgate.net

Scope and Objectives of Scholarly Inquiry into N-Methylaniline Hydrochloride

The objectives of scholarly inquiry into N-Methylaniline hydrochloride are multifaceted. A primary goal is the development of more efficient and selective catalytic systems for its synthesis, aiming to increase yields and reduce byproducts. google.comresearchgate.net Researchers also aim to expand its application as a precursor in the synthesis of valuable organic compounds, from pharmaceuticals like antithrombotic drugs to advanced materials. chemicalbook.comchemicalbook.com

Another key objective is the exploration of the properties and potential applications of its derivatives, particularly in medicinal chemistry and materials science. yufenggp.com This includes synthesizing novel compounds with enhanced biological activity or specific physical properties like conductivity. yufenggp.com Furthermore, a significant portion of research is dedicated to understanding the compound's interaction with biological systems and its environmental impact. researchgate.netuseforesight.ionih.gov This inquiry is crucial for establishing a comprehensive understanding of the compound and ensuring its responsible use in industrial applications. useforesight.io

Data Tables

Physicochemical Properties of N-Methylaniline Hydrochloride

| Property | Value |

|---|---|

| CAS Number | 2739-12-0 |

| Molecular Formula | C₇H₁₀ClN |

| Molecular Weight | 143.61 g/mol |

| Appearance | White to Off-White Solid |

| Melting Point | 122.7°C |

| Boiling Point | ~234.4°C (estimate) |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol |

| Storage | Hygroscopic, store under inert atmosphere |

Source: lookchem.comchemicalbook.comchemicalbook.com

Key Historical Milestones in N-Methylaniline Chemistry

| Year | Milestone |

|---|---|

| 1826 | Aniline, the parent compound, is first isolated by Otto Unverdorben. bloomtechz.com |

| 1850 | Auguste Cahours and Adolphe Wurtz first report a method for synthesizing N-methylaniline. bloomtechz.com |

| 1870s | The fundamental physical and chemical properties of N-methylaniline, including its reaction with acids to form salts, are studied. bloomtechz.com |

| Late 19th Century | Industrial production methods are developed to meet the high demand from the growing dye industry. bloomtechz.com |

| 1970s | Patents for improved catalytic methods for synthesizing N-methylaniline from aniline and methanol are filed. google.com |

Summary of Recent Research Applications

| Research Area | Application/Finding |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate in the synthesis of the antithrombotic drug argatroban monohydrate. chemicalbook.comchemicalbook.com |

| Materials Science | Electrooxidation of N-methylaniline is used to prepare conductive poly(N-methylaniline) (PNMA). yufenggp.com |

| Catalysis | Employed as a substrate in catalyzed reactions to produce other valuable chemical intermediates. yufenggp.com |

| Medicinal Chemistry | Derivatives are being studied for potential antimicrobial and anticancer activities. |

| Environmental Science | The compound's toxicological profile and environmental fate are under active investigation by regulatory bodies and academic researchers. useforesight.iochemicalbook.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c1-8-7-5-3-2-4-6-7;/h2-6,8H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXOSDRICFIHTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100-61-8 (Parent) | |

| Record name | N-Methylanilinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70181815 | |

| Record name | N-Methylanilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2739-12-0 | |

| Record name | Benzenamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2739-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylanilinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002739120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylanilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70181815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methylanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Innovations for N Methylaniline Hydrochloride

Laboratory-Scale Synthetic Routes and Optimization

At the laboratory scale, the synthesis of N-methylaniline hydrochloride is a multi-step process that begins with the formation of N-methylaniline, followed by its conversion to the hydrochloride salt. Research in this area is continually driven by the need for higher yields, purer products, and more environmentally benign procedures.

The core of the synthesis is the methylation of an aniline (B41778) precursor. Various strategies have been developed to achieve this transformation, each with its own set of advantages and challenges.

The direct methylation of aniline is the most common approach for synthesizing N-methylaniline. This can be achieved using different methylating agents, with methanol (B129727) and dimethyl sulfate being the most prominent.

The reaction of aniline with methanol is a widely studied method. google.comresearchgate.net It typically requires a catalyst and elevated temperatures and pressures to proceed efficiently. A significant challenge in this synthesis is controlling the degree of methylation, as the reaction can proceed to form the byproduct N,N-dimethylaniline. The choice of catalyst is crucial for achieving high selectivity for N-methylaniline.

| Catalyst | Temperature (°C) | Pressure (atm) | Aniline Conversion (%) | N-Methylaniline Selectivity (%) | Reference |

| Sn-MFI (SiO2/SnO2 = 50) | 250 | Atmospheric | 55 | 60 | researchgate.net |

| Copper-Chromium | 200-250 | 50-150 | High | High | google.com |

Another established laboratory method involves the use of dimethyl sulfate as the methylating agent. chemicalbook.com This reaction is typically carried out in an aqueous medium at a controlled temperature. The process involves the dropwise addition of dimethyl sulfate to a mixture of aniline and water, followed by the addition of a base, such as sodium hydroxide, to neutralize the sulfuric acid formed during the reaction. chemicalbook.com While this method can provide good yields, dimethyl sulfate is a toxic and hazardous reagent, requiring careful handling. The reaction mixture often contains a mix of aniline, N-methylaniline, and N,N-dimethylaniline, which necessitates purification steps. chemicalbook.com

A more recent and innovative approach is the one-pot synthesis of N-methylaniline derivatives directly from nitrobenzene (B124822). This method, known as hydroalkylation or reductive alkylation, combines the reduction of the nitro group and the N-alkylation in a single process. This strategy is advantageous as it starts from a more readily available and less expensive precursor than aniline and reduces the number of synthetic steps.

The reaction is typically carried out in the presence of a bifunctional catalyst that can facilitate both the hydrogenation of the nitro group to an amino group and the subsequent alkylation with a methylating agent, usually methanol. researchgate.net The process is generally performed at elevated temperatures and pressures.

| Catalyst System | Temperature (°C) | Key Features | Reference |

| Copper and Chromium compounds on Alumina | 250 | One-pot synthesis from nitrobenzene | researchgate.net |

Once N-methylaniline has been synthesized and purified, it is converted to its hydrochloride salt. This is a standard acid-base reaction where the basic N-methylaniline reacts with hydrochloric acid. The hydrochloride salt is often preferred due to its crystalline nature, stability, and ease of handling compared to the oily free base.

A common laboratory protocol involves dissolving the purified N-methylaniline in a suitable organic solvent, such as diethyl ether or isopropanol. google.com Anhydrous hydrogen chloride gas or a solution of hydrochloric acid in an organic solvent is then added to the solution. The N-methylaniline hydrochloride, being insoluble in many organic solvents, precipitates out of the solution and can be collected by filtration, washed with a cold solvent to remove any residual impurities, and then dried. The use of aqueous hydrochloric acid can sometimes lead to lower yields due to the solubility of the hydrochloride salt in water. google.com

The synthesis of substituted N-methylaniline hydrochloride analogs is of significant interest, particularly for the development of new pharmaceutical compounds and other specialized chemicals. The synthetic strategies for these analogs generally involve either starting with a substituted aniline or nitrobenzene precursor or introducing the substituent after the formation of the N-methylaniline core.

For instance, the synthesis of halogen-substituted N-methylanilines has been reported. These syntheses can be achieved by starting with the corresponding halogenated aniline and then performing the N-methylation reaction. The resulting halogenated N-methylaniline can then be converted to its hydrochloride salt using the standard protocols described above.

Alkylation Strategies for N-Methylaniline Formation

Industrial Production Processes and Scalability Research

The transition from laboratory-scale synthesis to industrial production of N-methylaniline hydrochloride requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. Industrial processes are optimized for large-scale production, often employing continuous or semi-continuous operations.

The dominant industrial method for N-methylaniline production is the catalytic reaction of aniline with methanol. google.com This process is typically carried out in the vapor or liquid phase in a fixed-bed or slurry reactor. The choice of catalyst is critical to maximize the yield of N-methylaniline while minimizing the formation of N,N-dimethylaniline. Copper-based or mixed metal oxide catalysts are often employed. google.com

Industrial-scale operations often involve the following key stages:

Reaction: Aniline and methanol are fed into a reactor containing the catalyst at high temperatures (typically 200-300°C) and pressures. google.com

Separation: The reaction mixture, containing N-methylaniline, unreacted starting materials, water, and byproducts, is then sent to a separation unit. Fractional distillation is commonly used to separate the different components. google.com

Purification: Further purification of the N-methylaniline fraction is often necessary to meet the required purity standards. This may involve additional distillation or other purification techniques.

Hydrochloride Salt Formation: The purified N-methylaniline is then reacted with hydrochloric acid to produce N-methylaniline hydrochloride. This is typically done in a separate reactor, and the resulting salt is then crystallized, filtered, and dried.

Research into the scalability of N-methylaniline production focuses on several key areas:

Catalyst Development: Developing more active, selective, and durable catalysts is a primary focus. This includes research into new catalyst formulations and support materials that can withstand the harsh reaction conditions for extended periods.

Process Optimization: Optimizing reaction parameters such as temperature, pressure, and feed ratios to maximize throughput and minimize energy consumption.

Continuous Processing: The development of continuous flow processes is of great interest as they can offer advantages over batch processes in terms of efficiency, safety, and consistency. google.com Continuous production can lead to better process control and reduced downtime.

Downstream Processing: Improving the efficiency of the separation and purification stages is crucial for reducing production costs. This includes exploring advanced distillation techniques and other separation technologies.

Catalytic Systems in Industrial N-Methylaniline Synthesis

A variety of catalytic systems have been investigated for the N-methylation of aniline. These systems are predominantly heterogeneous, offering advantages in terms of separation and catalyst reusability. Key catalyst families include those based on copper, noble metals, and zeolites, each with distinct activity and selectivity profiles.

Copper-based catalysts, particularly those incorporating chromium, have been historically significant in the synthesis of N-methylaniline. researchgate.net For instance, a catalyst system of Cr-Cu-O has demonstrated high selectivity towards N-methylaniline, effectively minimizing the production of N,N-dimethylaniline. researchgate.net The reaction is typically conducted in the liquid phase within an autoclave at elevated temperatures (200-250 °C) and pressures (50-150 atmospheres). google.com More advanced copper-based catalysts, such as Cu/CeO2, have been developed for the N-methylation of aniline using CO2 and H2, showcasing high selectivity to N-methylaniline. shokubai.orgoup.com

Ruthenium complexes have emerged as highly effective homogeneous catalysts for this transformation, often operating under milder conditions. Cyclometalated ruthenium complexes can catalyze the methylation of anilines with methanol at temperatures as low as 60 °C, using a base like sodium hydroxide. rsc.org Another ruthenium system, (DPEPhos)RuCl2PPh3, has been shown to effectively catalyze the N-methylation of a range of aniline derivatives using methanol under weak base conditions. nih.gov

Other catalytic systems studied include palladium-zinc alloys supported on titanium dioxide (Pd-ZnO/TiO2), which have shown high performance in the N-methylation of N-methylaniline to N,N-dimethylaniline, a reaction that can be controlled to favor the mono-methylated product under specific conditions. acs.org Zeolite catalysts, such as Sn-MFI molecular sieves, have also been employed in the vapor-phase methylation of aniline, offering a different approach to the synthesis. bohrium.comepa.gov

| Catalyst System | Reaction Conditions | Aniline Conversion (%) | N-Methylaniline Selectivity (%) | Reference |

|---|---|---|---|---|

| Sn-MFI (SiO2/SnO2 = 50) | Vapor phase, optimized conditions | 55 | 60 | bohrium.com |

| Cyclometalated Ruthenium Complex | 60 °C, NaOH, 22 h | High Yield (88% on 5 mmol scale) | High | rsc.org |

| (DPEPhos)RuCl2PPh3 | 140 °C, Cs2CO3, 12 h | Up to 97% (for derivatives) | High | nih.gov |

| Cu/CeO2 | 433 K, 1 MPa CO2, 7 MPa H2 | Moderate | High | oup.com |

| Cr-Cu-O | 200-250 °C, 50-150 atm | - | High (Substantially no N,N-dimethylaniline) | researchgate.net |

Continuous Flow Reactor Applications and Process Intensification

The shift from traditional batch processing to continuous flow manufacturing represents a significant process innovation in chemical synthesis, including the production of N-methylaniline. Continuous flow systems offer numerous advantages such as enhanced heat and mass transfer, improved safety, precise control over reaction parameters, and the potential for seamless integration of reaction and separation steps. ijprajournal.com These benefits contribute to process intensification, leading to higher efficiency, reduced waste, and lower operational costs. sartorius.com

In the context of N-methylaniline synthesis, a continuous flow alkylation process using a mesoporous Al-SBA-15 catalyst has been demonstrated. researchgate.net This system achieved aniline conversions of up to 99% with nearly complete selectivity for the mono-methylated product under optimized conditions. researchgate.net The key process parameters that can be precisely controlled in a continuous flow setup include temperature, pressure, and reactant flow rates, which in turn dictate the residence time within the reactor. researchgate.netmdpi.com

The ability to fine-tune these parameters allows for the optimization of the reaction to maximize the yield of N-methylaniline while minimizing the formation of N,N-dimethylaniline. For example, in the vapor-phase methylation over Sn-MFI catalysts, a lower space velocity (which corresponds to a higher contact time) was found to increase aniline conversion but decrease the selectivity towards N-methylaniline in favor of the di-methylated product. bohrium.comepa.gov Continuous flow reactors allow for precise control over this contact time, enabling the process to be fine-tuned for optimal selectivity. The enhanced safety profile of continuous flow reactors is particularly advantageous when dealing with exothermic reactions or hazardous materials, as the small reactor volume limits the amount of material present at any given time. ijprajournal.com

Mechanistic Understanding of N-Methylaniline Synthetic Pathways

The predominant mechanism for the N-methylation of aniline with methanol over many metal catalysts is the "borrowing hydrogen" or "hydrogen autotransfer" pathway. researchgate.netnih.gov This elegant and atom-economical process involves a sequence of catalytic steps:

Dehydrogenation of Methanol: The catalyst first abstracts hydrogen from the methanol molecule, oxidizing it to formaldehyde (B43269) in situ. acs.org

Condensation: The newly formed formaldehyde then undergoes a condensation reaction with aniline to form an intermediate imine (N-methyleneaniline) and water.

Hydrogenation: The hydrogen that was "borrowed" by the catalyst in the first step is then used to hydrogenate the imine intermediate, yielding the final product, N-methylaniline. The catalyst is regenerated in this step, ready to start a new cycle.

This mechanism avoids the use of harsh and toxic alkylating agents, with water being the only stoichiometric byproduct. nih.gov Mechanistic studies, including deuterium labeling experiments, have provided evidence for this pathway in reactions catalyzed by ruthenium complexes. rsc.orgnih.gov The rate-determining step in some systems has been suggested to be the initial β-hydride elimination from methanol to form the metal-hydride species. rsc.org

An alternative mechanistic pathway has been identified in the synthesis of N-methylaniline using zeolite catalysts. In this case, the reaction can proceed through the methylation of aniline by either surface methoxy groups or dimethyl ether, which are formed from the dehydration of methanol on the acidic sites of the zeolite. researchgate.net On basic zeolites, the alkylation may occur via formaldehyde, similar to the borrowing hydrogen mechanism. researchgate.net The formation of byproducts such as toluidines on acidic zeolites is proposed to occur through the isomerization of N-methylanilinium ions, rather than direct C-alkylation of the aniline ring. researchgate.net In situ spectroscopic studies, such as DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy), have been instrumental in identifying surface-adsorbed species like methoxy groups and understanding their role in the reaction mechanism on heterogeneous catalysts. epa.gov

Chemical Reactivity, Transformation Pathways, and Mechanistic Investigations of N Methylaniline Hydrochloride

Fundamental Reaction Modalities

The chemical behavior of N-methylaniline is characterized by a rich variety of reaction types, including oxidation, reduction, and substitution, each offering pathways to a diverse array of chemical structures.

Oxidative Transformations and Kinetic Studies

The oxidation of N-methylaniline has been a subject of significant investigation, often explored in comparison to aniline (B41778). The presence of the methyl group on the nitrogen atom influences both the reaction kinetics and the nature of the resulting products.

Kinetic studies on the oxidation of N-methylaniline by chromic acid in an aqueous acetic acid medium have revealed that the reaction is zero-order with respect to the oxidant and first-order with respect to the substrate. oup.com This suggests that the rate-determining step involves the N-methylaniline molecule and not the oxidizing agent. The reaction rate is also dependent on the concentration of acids like HCl and H2SO4. oup.com The proposed mechanism involves the protonation of the amine followed by the oxidation of the protonated species. oup.com The addition of certain metal ions can influence the reaction rate, with Cu²⁺ and Ag⁺ ions showing an accelerating effect, while Mn²⁺ ions can either retard or accelerate the reaction depending on the specific aniline derivative. oup.com

Raman spectroscopy has also been employed to study the chemical oxidation of N-methylaniline using dichromate as the oxidant. mdpi.comresearchgate.net These studies have demonstrated the self-accelerating nature of the reaction, characterized by a sigmoidal growth in the intensity of the prominent Raman bands of the product. mdpi.comresearchgate.net The kinetics of this process are dependent on the molar ratio of the oxidant to the monomer. mdpi.com

Table 1: Kinetic Parameters for the Oxidation of N-Methylaniline

| Oxidant | Reaction Order (N-Methylaniline) | Reaction Order (Oxidant) | Influencing Factors |

| Chromic Acid | 1 | 0 | Acid concentration, Metal ions (Cu²⁺, Ag⁺, Mn²⁺) |

| Dichromate | - | - | Oxidant-to-monomer molar ratio |

Reductive Conversions and Selectivity Control

The reductive conversion of N-methylaniline and its precursors is a critical pathway for the synthesis of N-methylated amines, which are valuable intermediates in various chemical industries. A primary focus in this area is achieving high selectivity for the desired mono-N-methylated product while minimizing the formation of the di-N-methylated analogue, N,N-dimethylaniline.

One approach involves the reductive N-alkylation of aniline with methanol (B129727) over copper-containing catalysts. google.com This method can achieve high conversion and yield of N-methylaniline at elevated temperatures (180-280°C). google.com The process involves the reduction of the catalyst in the presence of the process's exhaust gases, which simplifies the technology and reduces cost. google.com

Heterogeneous catalysts, such as CeO₂-supported copper (Cu/CeO₂), have demonstrated high selectivity for the N-methylation of aniline to N-methylaniline using CO₂ and H₂ as the methylating agent. oup.com The sub-nanoparticles of copper are identified as the primary active species, and the CeO₂ support plays a crucial role in suppressing the over-methylation to N,N-dimethylaniline. oup.com Similarly, Ni/ZnAlOx catalysts have been shown to be effective for the selective mono-N-methylation of amines using methanol. rsc.org

The choice of reducing agent and catalyst system is paramount for controlling selectivity. For instance, the use of formic acid as a C1 source with an inorganic base catalyst allows for the N-methylation of secondary amines like N-methylaniline to proceed in good yields. Mechanistic studies suggest that this reaction proceeds via the formation of a silyl (B83357) acetal (B89532) intermediate rather than a formamide (B127407) intermediate.

Table 2: Catalytic Systems for Selective Reductive N-Methylation to N-Methylaniline

| Catalyst System | Methylating Agent | Key Features |

| Copper-containing catalysts | Methanol | High conversion and yield at elevated temperatures. google.com |

| Cu/CeO₂ | CO₂ and H₂ | High selectivity to N-methylaniline, suppresses over-methylation. oup.com |

| Ni/ZnAlOx | Methanol | Effective for selective mono-N-methylation. rsc.org |

| K₃PO₄ / PMHS | Formic acid | Good yields for N-methylation of secondary amines. |

Nucleophilic Substitution Reactions of Substituted Derivatives

N-methylaniline and its substituted derivatives are effective nucleophiles in aromatic substitution (SNAr) reactions. Kinetic studies comparing the reactivity of aniline and N-methylaniline with substrates like 4-nitrophenyl-2,4,6-trinitrophenyl ether have shown that aniline is considerably more reactive. rsc.org This difference in reactivity is consistent with a proton transfer mechanism in the base-catalyzed step of the reaction. rsc.org

The general mechanism for SNAr reactions involving primary or secondary amines proceeds through the formation of a zwitterionic intermediate. The reaction can be base-catalyzed, and the observed second-order rate constant often depends on the concentration of the base. rsc.org The catalytic efficiency of the amine itself can also play a role, with aniline showing greater catalytic efficiency than N-methylaniline. rsc.org

Polymerization Dynamics and Polymer Characterization

N-methylaniline serves as a monomer for the synthesis of conducting polymers, specifically poly(N-methylaniline) (PNMA). The polymerization can be achieved through both electrochemical and chemical oxidative methods, each yielding polymers with distinct properties.

Electrochemical Polymerization of N-Methylaniline

The electrochemical polymerization of N-methylaniline can be carried out in various organic solvents, such as dimethylformamide (DMF), propylene (B89431) carbonate (PC), and acetonitrile (B52724) (ACN). Studies have shown that protonation is not a prerequisite to initiate the electropolymerization of N-methylaniline; however, it is crucial for the propagation of longer conjugated polymer chains.

During the electropolymerization process, a portion of the N-methylaniline repeating units can undergo dealkylation. The formation of the PNMA film can be monitored in situ using UV-vis spectroscopy, which reveals the emergence of polaronic and bipolaronic transitions characteristic of the growing polymer chain.

Chemical Oxidative Polymerization Kinetics and Product Attributes

Chemical oxidative polymerization of N-methylaniline is often carried out using oxidants like dichromate. mdpi.comresearchgate.net In situ Raman spectroscopy is a powerful tool for monitoring the kinetics of this process. The reaction exhibits a self-accelerating character, as evidenced by the sigmoidal increase in the intensity of Raman bands corresponding to the polymer product. mdpi.com

The kinetics of the increase and subsequent decrease (due to increased opacity of the reaction mixture) of the band intensities are influenced by the oxidant-to-monomer molar ratio. mdpi.com Analysis of the evolving Raman spectra provides insights into the changes in the molecular structure of the product during polymerization. For instance, it allows for the differentiation and kinetic analysis of the reduced and oxidized fragments within the polymer structure. researchgate.net The resulting poly(N-methylaniline) can be prepared as composite materials, such as self-assembled spheres with lignosulfonate, which exhibit properties like silver-ion adsorbability. echemi.com

Table 3: Comparison of N-Methylaniline Polymerization Methods

| Polymerization Method | Key Characteristics | Product Attributes |

| Electrochemical | Can occur without initial protonation; partial dealkylation observed. | Formation of conductive films; properties influenced by solvent. |

| Chemical Oxidative | Self-accelerating kinetics; rate influenced by oxidant ratio. mdpi.com | Can be synthesized as composite materials with specific functionalities. echemi.com |

Advanced Mechanistic Elucidation

This section delves into the advanced mechanistic aspects of N-Methylaniline hydrochloride's chemical behavior, focusing on its role in specific reaction classes. The discussions are based on detailed instrumental analysis and theoretical studies aimed at understanding the intricate pathways of its transformations.

Carbon Dioxide Functionalization Reactions and Intermediates

N-Methylaniline (NMA) serves as a key substrate in carbon dioxide (CO2) functionalization reactions, a field of growing interest for CO2 utilization. researchgate.net These reactions primarily involve the N-methylation and N-formylation of NMA, where CO2 acts as a C1 building block. researchgate.netnih.gov The process requires a reducing agent, such as hydrosilanes (e.g., phenylsilane), sodium borohydride, or H2, to facilitate the transformation. nih.govacs.org

The reaction pathway and product selectivity between N,N-dimethylaniline (the methylation product) and N-methyl-N-phenylformamide (the formylation product) are highly dependent on the catalyst and reaction conditions. nih.gov For instance, the use of C-scorpionate metal complexes as catalysts allows for the efficient conversion of N-methylaniline under mild conditions (5 bar CO2, 30-80 °C). nih.gov

Heterogeneous catalysts, such as In2O3-supported copper (Cu/In2O3), have been shown to be effective for the N-methylation of N-methylaniline with CO2 and H2. researchgate.net In this system, the In2O3 support is active in the dissociative adsorption of CO2, while copper enhances H2 dissociation. researchgate.net The intermediate N-methylformanilide is adsorbed on the catalyst surface and subsequently hydrogenated to N,N-dimethylaniline. researchgate.net This catalyst design also helps to suppress side reactions like C-N bond cleavage. researchgate.net

Table 1: Catalytic Systems for CO2 Functionalization of N-Methylaniline

| Catalyst System | Reducing Agent | Major Product(s) | Reaction Conditions | Reference |

| C-scorpionate metal complexes | NaBH4 | N,N-dimethylaniline, N-methyl-N-phenylformamide | 5 bar CO2, 30-80 °C | nih.gov |

| [TBA][OAc] | Triethoxysilane | N-methylformanilide | 20 bar CO2, 25 °C | acs.org |

| Cu/In2O3 | H2 | N,N-dimethylaniline | Not specified | researchgate.net |

| PdZn/TiO2 | H2 | N,N-dimethylaniline | 1.5 MPa CO2, 4.5 MPa H2, 180 °C | nih.gov |

| Ruthenium complex | H2 | N,N-dimethylaniline | 20 atm CO2, 60 atm H2, 140 °C | nih.gov |

Surface Chemistry and Catalytic Activation Mechanisms on Solid Surfaces

The interaction of N-methylaniline with solid surfaces is crucial for understanding its catalytic activation. Studies on well-defined surfaces, such as platinum (Pt(111)), provide fundamental insights into the adsorption and reaction mechanisms of aromatic amines. nih.gov The adsorption behavior of N-methylaniline on Pt(111) is highly dependent on the surface coverage. nih.gov

At low coverages, the N-methylaniline molecule tends to bind to the platinum surface through its phenyl ring. This orientation facilitates the activation and subsequent cleavage of the C-N bond. nih.gov In contrast, at higher coverages, the molecule interacts with the surface primarily through the nitrogen atom's lone pair of electrons. In this configuration, the molecule desorbs from the surface intact at elevated temperatures. nih.gov

These findings, derived from a combination of density functional theory (DFT) calculations and experimental techniques like temperature-programmed X-ray photoelectron spectroscopy (TP-XPS) and temperature-programmed desorption (TPD), highlight the variable bond activation pathways that are dependent on intermolecular interactions at the surface. nih.gov Understanding these coverage-dependent interactions is fundamental for developing selective heterogeneous catalysts for reactions involving aromatic amines, aiming to control product selectivity and minimize surface deactivation processes like coking. nih.gov

Table 2: Coverage-Dependent Adsorption and Activation of N-Methylaniline on Pt(111)

| Coverage | Predominant Binding Mode | Consequence | Reference |

| Low | Through the phenyl ring | Facilitates C-N bond cleavage | nih.gov |

| High | Through the nitrogen atom | Molecule desorbs intact | nih.gov |

Kinetic and Equilibrium Studies of Reversible Reactions (e.g., blocked polyisocyanates)

N-Methylaniline is utilized as a blocking agent for isocyanates, forming "blocked isocyanates". ijacskros.comrsc.orgwikipedia.org This application leverages a reversible reaction that allows for the controlled release of the highly reactive isocyanate functionality at elevated temperatures. wikipedia.orgrsc.org The blocking reaction involves the addition of the N-H group of N-methylaniline across the N=C=O group of the isocyanate, forming a urea (B33335) linkage. ijacskros.comrsc.org The completion of this reaction can be monitored by the disappearance of the characteristic isocyanate peak (around 2250-2270 cm⁻¹) in the FTIR spectrum. ijacskros.comrsc.org

The reverse reaction, known as deblocking, regenerates the isocyanate and N-methylaniline. rsc.org This thermal dissociation is a critical step in applications such as polyurethane coatings and adhesives, where the formulation is stable at ambient temperature and cures upon heating. rsc.orgwikipedia.org The deblocking temperature is a key parameter and is influenced by the structure of both the isocyanate and the blocking agent. ijacskros.com For instance, N-methylaniline-blocked aromatic isocyanates tend to deblock at lower temperatures compared to their aliphatic counterparts. researchgate.net

Kinetic studies of the deblocking reaction of N-methylaniline-blocked polyisocyanates have been performed under both dynamic and isothermal conditions using techniques like hot-stage FTIR spectroscopy. researchgate.net These studies allow for the determination of kinetic and thermodynamic parameters. researchgate.net The deblocking mechanism is proposed to proceed through a four-centered transition state, which involves the abstraction of the hydrogen from the urea linkage by the nitrogen atom of the blocking group. rsc.org The structure of substituents on the N-methylaniline ring can influence the stability of this transition state and thus the deblocking temperature. rsc.org For example, a chlorine substituent at the 2-position of N-methylaniline can form a five-membered ring structure through hydrogen bonding, which suppresses the autocatalytic activity of the blocking agent moiety and leads to a higher deblocking temperature. rsc.org

Table 3: Deblocking Characteristics of N-Methylaniline Blocked Isocyanates

| Isocyanate Type | Relative Deblocking Ease | Kinetic Analysis Method | Proposed Transition State | Reference |

| Aromatic | Easier | Hot-stage FTIR | Four-centered | rsc.orgresearchgate.net |

| Aliphatic | More difficult | Hot-stage FTIR | Four-centered | rsc.orgresearchgate.net |

| 2-chloro-N-methylaniline blocked | More difficult | Not specified | Five-membered ring | rsc.org |

Investigations into Silicon-Carbon Bond Cleavage Mechanisms

N-Methylaniline has been studied for its ability to induce the cleavage of silicon-carbon (Si-C) bonds, a reaction of significant interest in organosilicon chemistry. Theoretical studies, particularly using density functional theory (DFT), have been employed to elucidate the mechanisms of these cleavage reactions. nih.gov

One proposed mechanism for the N-methylaniline-induced cleavage of Si-Si bonds in hexachlorodisilane (B81481) (Si2Cl6), which can provide insights into Si-C bond cleavage, is an ionic S(N)i-Si nucleophilic substitution. nih.gov This mechanism is distinct from typical S(N)i-Si substitutions that proceed through a five-coordinate silicon transition state. Instead, it involves a four-coordinate silicon transition state where the Si-Si bond is broken, leading to the formation of siliconium ions. nih.gov The strong bonding between silicon and the nitrogen of N-methylaniline is thought to polarize the Si-Si bond, culminating in its heterolytic cleavage. nih.gov While this study focuses on the Si-Si bond, the proposed ionic nucleophilic substitution mechanism could potentially be applicable to the amination of chlorosilanes, which involves the cleavage of Si-Cl bonds and is a related process. nih.gov

The stability of the Si-C bond in organosilane precursors during polycondensation reactions is a critical factor, as cleavage is a significant challenge. rsc.org The susceptibility of a Si-C bond to cleavage is influenced by the electronic environment of the carbon atom. The proton affinity of the ipso-carbon atom has been used as a theoretical index to predict the stability of the Si-C bond under acidic conditions. researchgate.net

Further research has explored strategies to suppress Si-C bond cleavage, such as modifying the substitution pattern on an aromatic ring attached to silicon or inserting alkyl linkers between the silicon and the carbon. rsc.org These theoretical investigations are crucial for designing more robust organosilica materials. rsc.org

Advanced Analytical Methodologies for N Methylaniline Hydrochloride Elucidation and Quantification

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the analysis of N-Methylaniline hydrochloride, offering information from the atomic to the molecular level. Various methods are used to probe different aspects of the compound's structure and properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of N-Methylaniline hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

Upon protonation of N-methylaniline to form the hydrochloride salt, significant changes are expected in the NMR spectra. The formation of the N-phenyl-N-methylammonium ion ([C₆H₅NH₂CH₃]⁺) results in the deshielding of nearby nuclei. This causes a downfield shift in the resonance signals of the protons and carbons, particularly those on the methyl group and the nitrogen atom itself, as well as the aromatic ring protons.

¹H NMR: The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For the free base, N-methylaniline, characteristic signals include those for the aromatic protons, the N-H proton, and the N-methyl protons. For N-Methylaniline hydrochloride, the N-H proton signal would be replaced by two protons on the positively charged nitrogen, and its chemical shift, along with the N-methyl signal, would move downfield due to the increased electron-withdrawing nature of the ammonium (B1175870) group.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Protonation of the amine nitrogen causes a downfield shift for all carbon atoms, with the most significant effect on the N-methyl carbon and the ipso-carbon of the aromatic ring.

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY experiments would confirm the coupling between adjacent aromatic protons, while HSQC would correlate each proton signal directly to its attached carbon atom, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for N-Methylaniline (Free Base) in CDCl₃. Note: Shifts for the hydrochloride salt are expected to be further downfield.

| Nucleus | Atom Position | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (ortho) | ~6.71 | Doublet |

| Aromatic (meta) | ~7.31 | Triplet | |

| Aromatic (para) | ~6.84 | Triplet | |

| N-CH₃ | ~2.91 | Singlet | |

| ¹³C | Aromatic (ipso) | ~149.4 | - |

| Aromatic (ortho) | ~112.5 | - | |

| Aromatic (meta) | ~129.3 | - | |

| N-CH₃ | ~30.8 | - |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of components in a mixture.

GC-MS and LC-MS: GC-MS is suitable for analyzing the volatile free base, N-methylaniline. However, for the non-volatile salt, N-Methylaniline hydrochloride, LC-MS is the more appropriate technique. LC-MS allows for the analysis of the compound directly from solution without derivatization.

ESI/MS: Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar and ionic compounds like N-Methylaniline hydrochloride. In positive ion mode, ESI generates the protonated molecular ion, [C₇H₉N + H]⁺, which has a mass-to-charge ratio (m/z) corresponding to the N-phenyl-N-methylammonium cation.

MS/MS: Tandem mass spectrometry (MS/MS) is used to analyze the fragmentation patterns of the molecular ion, providing valuable structural information. The protonated N-methylaniline ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

Interactive Data Table: Key Mass Spectrometry Data for the N-Methylaniline Cation ([M+H]⁺).

| Ion | Formula | Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₇H₁₀N⁺ | 108.0813 | Protonated Molecular Ion (Parent Ion) |

| Fragment | C₆H₈N⁺ | 94.0656 | Loss of CH₂ |

| Fragment | C₆H₅⁺ | 77.0391 | Phenyl cation |

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For N-Methylaniline hydrochloride, a single-crystal X-ray diffraction study would reveal the exact structure of the N-phenyl-N-methylammonium cation and the chloride anion. It would detail the geometry of the ammonium group, the conformation of the phenyl ring relative to the methyl group, and how the ions are packed in the crystal. Crucially, it would elucidate any hydrogen bonding between the N⁺-H protons of the cation and the chloride anion, which governs the solid-state structure.

Interactive Data Table: Example Crystallographic Data Obtainable for an Anilinium Chloride Salt.

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating lattice unit |

| Bond Lengths (e.g., C-N, N-H, C-C) | Precise interatomic distances (in Å) |

| Bond Angles (e.g., C-N-C, H-N-H) | Angles between bonded atoms (in °) |

| Hydrogen Bond Geometry | Distances and angles of N⁺-H···Cl⁻ interactions |

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying functional groups and confirming the protonation state of N-methylaniline.

In the FTIR spectrum of N-methylaniline (free base), characteristic peaks include the N-H stretch (~3400-3450 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2800-3000 cm⁻¹), and aromatic C=C bending vibrations (~1500-1610 cm⁻¹). spectrabase.com

Upon formation of the hydrochloride salt, the most notable change is the disappearance of the secondary amine N-H stretch and the appearance of strong, broad absorption bands characteristic of a secondary ammonium salt (R₂N⁺H₂). These N⁺-H stretching vibrations typically appear in the 2200-3000 cm⁻¹ region. Additionally, N⁺-H bending modes would be observed around 1500-1600 cm⁻¹. These distinct spectral changes provide clear evidence of salt formation.

Interactive Data Table: Key Vibrational Modes for N-Methylaniline and Expected Changes for its Hydrochloride Salt.

| Vibrational Mode | N-Methylaniline (Free Base) Wavenumber (cm⁻¹) | N-Methylaniline Hydrochloride (Expected) Wavenumber (cm⁻¹) | Comment |

|---|---|---|---|

| N-H Stretch | ~3443 (medium) spectrabase.com | Absent | Disappears upon protonation. |

| N⁺-H Stretch | Absent | ~2200-3000 (strong, broad) | Key indicator of ammonium salt formation. |

| N⁺-H Bend | Absent | ~1500-1600 | Confirms presence of the ammonium ion. |

| Aromatic C=C Bending | ~1606, 1509 (strong) spectrabase.com | Similar region, may show slight shifts. | Ring vibrations are less affected. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about elemental composition and, more importantly, the chemical and electronic state of the elements. For N-Methylaniline hydrochloride, XPS is particularly useful for analyzing the N 1s core-level spectrum.

The binding energy of the N 1s electron is highly sensitive to the chemical state of the nitrogen atom. In the unprotonated N-methylaniline, the nitrogen is a neutral secondary amine. In the hydrochloride salt, the nitrogen is part of a positively charged secondary ammonium cation. This positive charge withdraws electron density from the nitrogen atom, causing its core electrons to be more tightly bound.

As a result, the N 1s peak for the protonated nitrogen in N-Methylaniline hydrochloride will appear at a significantly higher binding energy than the N 1s peak for the neutral nitrogen in the free base. Studies on similar compounds show that the binding energy for a neutral amine nitrogen is typically around 400.0 eV, while the corresponding protonated ammonium nitrogen is shifted to approximately 401.3 - 402.2 eV. sigmaaldrich.comchemicalbook.com This clear shift allows for the direct confirmation of the protonation state and can be used to quantify the ratio of protonated to unprotonated species in a sample.

Interactive Data Table: Expected N 1s Binding Energies for Nitrogen Species.

| Nitrogen Species | Chemical State | Expected Binding Energy (eV) |

|---|---|---|

| Amine Nitrogen (-NH-) | Neutral (in N-Methylaniline) | ~400.0 ± 0.2 |

| Ammonium Nitrogen (-N⁺H₂-) | Cationic (in N-Methylaniline Hydrochloride) | ~401.4 ± 0.2 |

Low-Energy Electron Diffraction (LEED) is a specialized surface science technique used to determine the structure of single-crystal surfaces and the arrangement of molecules adsorbed on them. The method involves directing a beam of low-energy electrons (30–200 eV) at a crystalline surface and observing the resulting diffraction pattern on a fluorescent screen.

While LEED is not used to analyze the bulk structure of N-Methylaniline hydrochloride powder, it is a powerful tool for investigating how N-methylaniline molecules might adsorb and order on a well-defined single-crystal substrate. For instance, if N-methylaniline were deposited on a surface like copper or platinum under ultra-high vacuum conditions, LEED could determine if the molecules form an ordered two-dimensional layer.

If a co-adsorbent like HCl were introduced, LEED could potentially observe the formation of an ordered N-Methylaniline hydrochloride-like structure on the surface. The resulting diffraction pattern would provide information on the size, symmetry, and rotational alignment of the adsorbate unit cell relative to the substrate, offering insights into surface-adsorbate and adsorbate-adsorbate interactions. This application, however, remains in the realm of fundamental surface science research rather than routine bulk analysis.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques form the cornerstone of N-Methylaniline hydrochloride analysis, offering robust separation and quantification capabilities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently utilized methods, each with distinct advantages and applications.

HPLC is a versatile and widely adopted technique for the analysis of N-Methylaniline hydrochloride, primarily due to its applicability to a broad range of compounds without the need for volatilization. Reversed-phase chromatography is the most common mode of separation.

A typical HPLC method for the quantification of N-Methylaniline involves a C18 column, which provides excellent separation based on hydrophobicity. ingenieria-analitica.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer to control the pH and ionic strength. For instance, a mixture of acetonitrile and water (70:30 v/v) has been successfully used as an eluent. ingenieria-analitica.com Detection is commonly achieved using a UV detector, with the wavelength set to maximize the absorbance of N-Methylaniline, often around 190 nm for strong signals. ingenieria-analitica.com

Method validation is a critical aspect of quantitative HPLC analysis. Key parameters include linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). For N-Methylaniline, linearity has been demonstrated over a concentration range of 0.010% to 1.5%, with a high coefficient of determination (R² > 0.999), indicating a strong linear relationship between concentration and detector response. ingenieria-analitica.com For mass spectrometry (MS) compatible applications, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. epa.gov

Table 1: HPLC Parameters for N-Methylaniline Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase silica-C18, 250 mm x 4.6 mm, 5 µm particle size | ingenieria-analitica.com |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) | ingenieria-analitica.com |

| Flow Rate | 0.7 mL/min | ingenieria-analitica.com |

| Column Temperature | 30 °C | ingenieria-analitica.com |

| Injection Volume | 10 µL | ingenieria-analitica.com |

| Detector | UV at 190 nm | ingenieria-analitica.com |

| Retention Time | 5.76 min | ingenieria-analitica.com |

Gas chromatography is another powerful technique for the analysis of N-Methylaniline, particularly when coupled with a mass spectrometer (MS). GC is well-suited for volatile and thermally stable compounds. N-Methylaniline, being a semi-volatile compound, can be analyzed directly or after derivatization to enhance its volatility and chromatographic properties.

A common GC-MS method for the determination of N-Methylaniline in various matrices, such as gasoline, involves a capillary column like a DB-1MS. nih.gov The sample is typically extracted with an acidic solution, followed by neutralization and re-extraction into an organic solvent like methylene chloride. nih.gov The GC is operated with a temperature program to ensure the separation of N-Methylaniline from other components in the sample. The mass spectrometer is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of N-Methylaniline.

Method validation for GC-MS analysis includes assessing parameters such as recovery, precision, and detection limits. For N-Methylaniline in gasoline, recoveries in the range of 85%-103% have been reported, with a detection limit of 1.0 mg/L. google.com

Table 2: GC-MS Parameters for N-Methylaniline Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | DB-1MS fused silica capillary column, 30 m x 0.25 mm x 0.25 µm | nih.gov |

| Carrier Gas | Helium | |

| Injector Temperature | 250 °C | |

| Oven Program | Initial temperature held, then ramped to a final temperature | |

| Detector | Mass Spectrometer (MS) | nih.gov |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) | google.com |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a chemical modification process employed to convert an analyte into a product with improved analytical properties. For N-Methylaniline, derivatization can enhance volatility for GC analysis, improve chromatographic peak shape, and increase detection sensitivity, especially for fluorescence or electron capture detection.

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For N-Methylaniline, the secondary amine group can be readily acylated using reagents like trifluoroacetic anhydride (TFAA). This reaction replaces the active hydrogen on the nitrogen atom with a trifluoroacetyl group, resulting in a more volatile and less polar derivative that is well-suited for GC analysis. The resulting N-methyl-N-phenyl-2,2,2-trifluoroacetamide is more amenable to separation on common non-polar GC columns and can be sensitively detected using an electron capture detector (ECD) due to the presence of fluorine atoms.

Carbamate formation is another derivatization strategy that can be applied to N-Methylaniline. This can be achieved by reacting N-Methylaniline with chloroformates, such as phenyl chloroformate. This reaction leads to the formation of a stable N-methyl-N-phenylcarbamate derivative. While this technique is more commonly associated with the derivatization of alcohols, its application to secondary amines like N-Methylaniline can be advantageous for both GC and HPLC analysis by altering the polarity and improving the chromatographic behavior of the analyte. For HPLC, the introduction of a suitable chromophore or fluorophore via the chloroformate reagent can significantly enhance detection sensitivity. For instance, reacting N-Methylaniline with 9-fluorenylmethyl chloroformate (FMOC-Cl) would yield a highly fluorescent derivative, enabling trace-level quantification. researchgate.net

Silylation is a widely used derivatization technique for GC analysis that involves the replacement of active hydrogens with a silyl (B83357) group, typically a trimethylsilyl (TMS) group. For N-Methylaniline, the hydrogen on the secondary amine can be replaced by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting N-methyl-N-(trimethylsilyl)aniline is more volatile and thermally stable than the parent compound, leading to improved peak shape and reduced tailing during GC analysis.

Schiff base formation is a condensation reaction between a primary or secondary amine and a carbonyl compound (an aldehyde or a ketone). While N-Methylaniline is a secondary amine, it can still undergo reactions with aldehydes under certain conditions. For analytical purposes, reacting N-Methylaniline with an aromatic aldehyde containing a strong chromophore or fluorophore can produce a derivative with enhanced detectability for HPLC analysis. The reaction involves the formation of an iminium ion intermediate, which can then be detected. For example, reaction with benzaldehyde could be explored for this purpose. researchgate.net The selection of the carbonyl compound is crucial for achieving a stable derivative and maximizing the analytical signal.

Table 3: Derivatization Reagents for N-Methylaniline Analysis

| Derivatization Technique | Reagent Example | Analytical Technique | Benefit |

|---|---|---|---|

| Acylation | Trifluoroacetic anhydride (TFAA) | GC-ECD | Increased volatility and sensitivity |

| Carbamate Formation | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | HPLC-Fluorescence | Enhanced detection sensitivity |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC-FID/MS | Increased volatility and thermal stability |

| Schiff Base Formation | Benzaldehyde | HPLC-UV/Fluorescence | Introduction of a chromophore/fluorophore |

Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive profiling of N-Methylaniline hydrochloride. These techniques provide not only quantitative information but also structural elucidation of impurities, degradation products, and metabolites.

The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS and GC-MS) are the most powerful hyphenated techniques for this purpose. hmdb.caepa.gov

GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities in N-Methylaniline hydrochloride samples. After chromatographic separation, the components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST) or by interpretation of the fragmentation pattern. High-resolution mass spectrometry (HRMS) coupled with GC can provide accurate mass measurements, which aids in the determination of the elemental composition of unknown impurities. thermofisher.com

LC-MS/MS (tandem mass spectrometry) is a highly sensitive and selective technique for the comprehensive profiling of N-Methylaniline and its non-volatile metabolites or degradation products in complex matrices. nih.gov After separation by HPLC, the analyte of interest is selected in the first mass spectrometer (MS1), fragmented, and the resulting fragment ions are analyzed in the second mass spectrometer (MS2). This process provides valuable structural information for the unambiguous identification of compounds. LC-MS/MS has been successfully used for metabolite identification in human blood, demonstrating its utility in understanding the biotransformation of N-Methylaniline. hmdb.ca The technique is also central to impurity profiling in pharmaceutical products, enabling the detection, identification, and quantification of process-related impurities and degradation products. epa.gov

The comprehensive profiling of N-Methylaniline hydrochloride using these hyphenated techniques allows for a thorough understanding of its purity, stability, and metabolic fate, which is critical for quality control and safety assessment.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| N-Methylaniline hydrochloride |

| N-Methylaniline |

| Acetonitrile |

| Methanol |

| Formic acid |

| Phosphoric acid |

| Methylene chloride |

| Trifluoroacetic anhydride |

| N-methyl-N-phenyl-2,2,2-trifluoroacetamide |

| Phenyl chloroformate |

| N-methyl-N-phenylcarbamate |

| 9-fluorenylmethyl chloroformate |

| N,O-bis(trimethylsilyl)trifluoroacetamide |

| N-methyl-N-(trimethylsilyl)aniline |

Impurity Profiling and Method Validation in Complex Matrices

The robust characterization of N-Methylaniline hydrochloride requires stringent impurity profiling and validated analytical methods to ensure the quality and consistency of the final product. Impurities can arise from the synthesis process, degradation, or storage. Their identification and quantification are critical, particularly when the compound is intended for use in sensitive applications. This section details the analytical methodologies employed for impurity profiling and the validation of these methods in various complex matrices.

Impurity Profiling

The impurity profile of N-Methylaniline hydrochloride can include starting materials, intermediates, and by-products from its synthesis. Common synthesis routes, such as the reaction of aniline (B41778) with methanol or dimethyl sulfate, may lead to residual aniline and the formation of N,N-dimethylaniline as a significant impurity. google.comchemicalbook.comchemicalbook.com The control of these impurities is essential for the purity of the final product. google.com

Advanced analytical techniques are employed to separate, identify, and quantify these impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent methods for this purpose. ijrti.orgimpactfactor.orgrroij.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful tool for separating N-Methylaniline from its closely related impurities like aniline. nih.govresearchgate.net A typical method involves a C18 column with a mobile phase consisting of an acetonitrile and water mixture, allowing for clear separation and quantification using a UV detector. nih.govsielc.com For instance, under specific HPLC conditions, aniline and N-methylaniline can have distinct retention times of 4.94 minutes and 5.76 minutes, respectively, enabling their accurate quantification. nih.gov The method is versatile and can be adapted for Mass-Spec (MS) compatible applications by using formic acid in the mobile phase instead of phosphoric acid. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity for the identification of volatile and semi-volatile impurities. impactfactor.org This technique is particularly useful for analyzing N-Methylaniline in complex matrices such as textile products or environmental samples. sincerechemical.comd-nb.info Sample preparation for GC-MS analysis often involves extraction with a suitable solvent like methanol, followed by concentration. sincerechemical.com The separation is typically achieved on a capillary column, such as a DB-5MS, followed by mass spectrometric detection for unambiguous identification and quantification. sincerechemical.comgoogle.com

Method Validation in Complex Matrices

The validation of analytical methods is crucial to ensure they are reliable, reproducible, and suitable for their intended purpose. researchgate.net Validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). The key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

The analysis of N-Methylaniline hydrochloride and its impurities is often required in complex matrices, such as in the production of dyes like indigo or in textile products. nih.govsincerechemical.com The matrix can interfere with the analysis, making method validation in these specific contexts essential.

For example, a study on the quantification of aniline and N-methylaniline in indigo dye, a complex matrix, demonstrated a fully validated HPLC method. nih.govresearchgate.net The sample preparation involved an innovative step of transforming the water-insoluble indigo into soluble leucoindigo to allow for the acidic extraction of the target analytes. nih.gov

Similarly, a GC-MS method was developed and validated for the detection of N-methylaniline in textile products. sincerechemical.com The sample preparation involved ultrasonic extraction with methanol. sincerechemical.com

The validation data from these studies are summarized in the interactive tables below.

Table 1: Validation Parameters for HPLC Method in Indigo Matrix

| Parameter | N-Methylaniline | Aniline |

| Linearity Range | 0.010% - 1.5% | 0.010% - 1.5% |

| Correlation Coefficient (R²) | > 0.999 | > 0.999 |

| Quantitation Limit | 0.010% | 0.010% |

| Accuracy (Recovery) | 0.36% (relative error) | 0.11% (relative error) |

| Precision (Repeatability) | < 0.5% (RSD) | < 0.5% (RSD) |

| Specificity | No interference from other substances | No interference from other substances |

Data sourced from a study on the quantification of aniline and N-methylaniline in indigo. nih.gov

Table 2: Validation Parameters for GC/MS Method in Textile Matrix

| Parameter | N-Methylaniline |

| Linearity Correlation Coefficient (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.15 mg/kg |

| Limit of Quantitation (LOQ) | 0.5 mg/kg |

| Accuracy (Recovery) | 91.4% - 98.7% |

| Precision (RSD) | 5.79% - 7.89% |

Data sourced from a study on the detection of N-methylaniline in textile products. sincerechemical.com

These validated methods demonstrate the capability to accurately and reliably quantify N-Methylaniline hydrochloride and its key impurities in challenging and diverse matrices, ensuring product quality and safety.

Research Applications of N Methylaniline and Its Hydrochloride Salt in Chemical Science and Technology

Role as a Versatile Intermediate in Organic Synthesis

N-methylaniline is a key intermediate in the synthesis of a wide array of organic molecules across various industrial sectors. bloomtechz.com Its structure, featuring a reactive secondary amine attached to a benzene (B151609) ring, allows it to participate in numerous chemical transformations, making it a foundational component for complex molecular architectures. bloomtechz.comechemi.com

In the pharmaceutical industry, N-methylaniline hydrochloride serves as a crucial starting material or intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). echemi.comyufenggp.com Its structural motif is incorporated into various therapeutic agents.

One notable application is its use in the synthesis of Argatroban (B194362) Monohydrate, a potent antithrombotic drug. lookchem.comchemicalbook.com Argatroban is a direct thrombin inhibitor used for the prevention and treatment of thrombosis. The synthesis involves a catalytic reduction process where N-methylaniline hydrochloride is a key precursor, highlighting its importance in producing life-saving medications. lookchem.comchemicalbook.com The derivatives of N-methylaniline are fundamental building blocks for a range of pharmaceutical compounds with diverse pharmacological activities. echemi.comyufenggp.com

Table 1: Examples of Pharmaceutical Applications

| API | Therapeutic Class | Role of N-Methylaniline/Hydrochloride |

|---|

The agricultural chemical industry utilizes N-methylaniline as a pivotal intermediate for producing various herbicides and insecticides. bloomtechz.comlookchem.comyufenggp.com Its chemical reactivity is harnessed to build the complex molecular structures required for targeted activity against pests and weeds.

Specific examples include its role in the synthesis of the insecticide buprofezin (B33132) and the herbicide mefenacet. lookchem.comyufenggp.com The incorporation of the N-methylaniline moiety is critical to the biological activity of these agrochemical products. The global demand for effective crop protection agents drives the continuous use of N-methylaniline as a reliable precursor in this sector. imarcgroup.com

Table 2: N-Methylaniline in Agrochemical Synthesis

| Agrochemical | Type | Synthetic Role of N-Methylaniline |

|---|---|---|

| Buprofezin | Insecticide | Intermediate in the manufacturing process. lookchem.comyufenggp.com |

Historically and currently, N-methylaniline is a significant intermediate in the dye and pigment industry. echemi.comexpertmarketresearch.com It is used to produce a variety of dyes, contributing to a wide spectrum of colors used in the textile and printing industries. bloomtechz.com

N-methylaniline is a precursor for azo dyes and other colorants such as cationic brilliant red FG, cationic pink B, and reactive yellow brown KGR. bloomtechz.comlookchem.comyufenggp.comsancaiindustry.com The aniline (B41778) part of the molecule is particularly suited for diazotization and coupling reactions, which are central to the synthesis of many classes of dyes. smolecule.com

Table 3: Dyes Synthesized from N-Methylaniline

| Dye Name | Dye Class |

|---|---|

| Cationic Brilliant Red FG | Cationic Dye |

| Cationic Pink B | Cationic Dye |

Beyond the major sectors of pharmaceuticals, agrochemicals, and dyes, N-methylaniline and its hydrochloride salt are employed in the production of other specialty chemicals. evitachem.com These include materials for the rubber industry, where aniline derivatives act as antioxidants and vulcanization accelerators. google.com It also serves as a solvent and a corrosion inhibitor in certain industrial applications. sancaiindustry.com Furthermore, N-methylaniline is a principal component of the antiknock agent monomethylaniline (MMA), which is used to increase the octane (B31449) rating of gasoline. yufenggp.com

Catalytic Applications and Catalyst Development

While not typically a catalyst itself, N-methylaniline is deeply involved in the field of catalysis, primarily as a key substrate in reactions designed to develop and understand new catalytic systems. Its reactions are often used as benchmarks for measuring the efficiency and selectivity of novel catalysts, particularly in the realm of amine activation.

N-methylaniline is a frequently used model substrate in the study of heterogeneous catalysis for amine activation, such as N-alkylation and N-formylation reactions. The development of efficient and reusable solid catalysts is a major goal in sustainable chemistry, and reactions involving N-methylaniline provide a valuable testbed.

For instance, metal-organic frameworks (MOFs) have been investigated as heterogeneous catalysts for the N-methylation of aromatic amines. researchgate.net The Lewis acid sites within the MOF structure, such as in [Cu₃(BTC)₂], can activate methylating agents, facilitating the selective methylation of N-methylaniline to N,N-dimethylaniline. researchgate.net The study of this reaction helps in understanding the catalyst's activity, stability, and reaction mechanism. researchgate.net

Similarly, the hydroaminoalkylation of alkenes with N-methylaniline derivatives has been studied using titanium-based heterogeneous catalysts like Ti(NMe₂)₄. sorbonne-universite.fr These reactions, which form new C-C bonds adjacent to the nitrogen atom, are fundamental in organic synthesis. The use of N-methylaniline allows researchers to probe the catalyst's ability to activate C-H bonds adjacent to the nitrogen atom. sorbonne-universite.fr The development of copper-containing oxide catalysts for the selective synthesis of N-methylaniline from aniline and methanol (B129727) also represents a key area of heterogeneous catalysis research where N-methylaniline is the target product. google.comresearchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| N-Methylaniline |

| N-Methylaniline hydrochloride |

| Acetic anhydride |

| Acetyl chloride |

| Aniline |

| Argatroban Monohydrate |

| Buprofezin |

| Carbon dioxide |

| Cationic Brilliant Red FG |

| Cationic Pink B |

| Copper chloride |

| [Cu₃(BTC)₂] (Copper(II) benzene-1,3,5-tricarboxylate) |

| Dichloromethane |

| Hydrochloric acid |

| Mefenacet |

| Methanol |

| Monomethylaniline (MMA) |

| N,N-dimethylaniline |

| Phenylsilane |

| Pyridine |

| Reactive Yellow Brown KGR |

| Sodium acetate |

| Sulfuric acid |

| Ti(NMe₂)₄ (Tetrakis(dimethylamido)titanium) |

| Toluene |

Role in Homogeneous Catalysis